PU141 - 168334-34-7

PU141

Catalog Number: EVT-281446
CAS Number: 168334-34-7
Molecular Formula: C14H9F3N2OS
Molecular Weight: 310.2942
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PU141 is a novel histone acetyltransferase (HAT) inhibitor.
Overview

PU141 is a compound classified as a histone acetyltransferase inhibitor, specifically targeting the p300 and CREB-binding protein (CBP) enzymes. It is derived from pyridoisothiazolone and has shown potential in inhibiting the growth of various neoplastic cell lines, including neuroblastoma. The compound is notable for its selectivity toward CBP and p300, which are critical enzymes involved in the acetylation of histones, a key process in gene regulation and expression.

Source and Classification

PU141 is synthesized from established chemical procedures involving pyridoisothiazolone derivatives. It falls under the category of small molecule inhibitors that modulate histone acetylation, thus influencing epigenetic regulation. The compound is part of a broader class of histone acetyltransferase inhibitors that also includes PU139, which exhibits a more pan-inhibitory profile across multiple histone acetyltransferases.

Synthesis Analysis

The synthesis of PU141 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available pyridoisothiazolone compounds.
  2. Chemical Modifications: Specific modifications to the nitrogen atom and the phenyl ring position are crucial for achieving selectivity towards CBP and p300.
  3. Characterization: After synthesis, PU141 is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The detailed synthetic route can be found in literature focusing on similar compounds, where methodologies are described comprehensively .

Molecular Structure Analysis

The molecular structure of PU141 can be represented as follows:

  • Molecular Formula: C₁₁H₉N₃O
  • Molecular Weight: Approximately 201.21 g/mol
  • Structural Features: PU141 contains a pyridoisothiazolone core with specific substituents that enhance its binding affinity to target enzymes.

The structural analysis reveals that modifications to the core structure significantly influence its inhibitory properties against histone acetyltransferases .

Chemical Reactions Analysis

PU141 undergoes specific chemical reactions pertinent to its function as an inhibitor:

  1. Covalent Binding: PU141 interacts covalently with the active site of CBP and p300, leading to irreversible inhibition.
  2. Inhibition Mechanism: The binding alters the enzyme's conformation, preventing it from catalyzing the acetylation of histones, which is essential for gene activation.

These reactions are critical for understanding how PU141 exerts its biological effects in cancer models .

Mechanism of Action

The mechanism of action for PU141 involves:

  1. Target Enzyme Inhibition: By selectively inhibiting CBP and p300, PU141 disrupts the normal acetylation process of histones.
  2. Epigenetic Modulation: This inhibition leads to hypoacetylation of histones, resulting in altered gene expression profiles that can suppress tumor growth.
  3. Cellular Effects: In vitro studies have demonstrated that treatment with PU141 results in reduced cell viability and increased apoptosis in neuroblastoma cells, indicating its potential as an anticancer agent .
Physical and Chemical Properties Analysis

PU141 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in aqueous environments.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Toxicity Profile: Initial studies suggest a favorable toxicity profile at therapeutic doses, but further investigations are necessary to establish safety parameters .
Applications

PU141 has significant scientific applications, particularly in cancer research:

  1. Cancer Therapy: Its ability to inhibit histone acetylation makes it a candidate for therapeutic interventions in cancers characterized by dysregulated acetylation patterns.
  2. Research Tool: As a selective inhibitor of CBP/p300, PU141 serves as a valuable tool for studying the role of these enzymes in various biological processes and disease states.
  3. Combination Therapy Potential: Preliminary studies suggest that PU141 may enhance the efficacy of other chemotherapeutic agents when used in combination .
Introduction to PU141 and Histone Acetyltransferase (HAT) Inhibition

Biochemical and Pharmacological Significance of HAT Enzymes in Epigenetic Regulation

Histone acetyltransferases (HATs) are master regulators of epigenetic signaling, catalyzing the transfer of acetyl groups from acetyl-CoA to ε-amino lysine residues on histone tails. This post-translational modification neutralizes the positive charge of histones, reducing their affinity for DNA and resulting in chromatin relaxation. The open chromatin state facilitates transcriptional activation by granting transcription factors access to gene promoters [7] [9]. Beyond histones, HATs acetylate non-histone proteins (e.g., transcription factors, nuclear receptors), thereby modulating diverse cellular processes such as DNA repair, cell cycle progression, and differentiation [9] [10].

The mammalian HAT superfamily comprises three principal subfamilies:

  • GNAT (Gcn5-related N-acetyltransferases): Includes GCN5 and PCAF, regulating stress responses and metabolism.
  • MYST (Moz-Ybf2/Sas3-Sas2/Tip60): Members like Tip60 are critical for DNA damage repair.
  • p300/CBP (CREB-binding protein): Multifunctional transcriptional co-activators integrating signaling pathways [7] [10].

Dysregulation of HAT activity disrupts the acetylation-deacetylation equilibrium, leading to aberrant gene expression patterns implicated in cancer, autoimmune disorders, and neurodegenerative diseases [7] [10].

Table 1: Major HAT Families and Their Biological Functions

HAT SubfamilyKey MembersPrimary FunctionsAssociated Diseases
GNATGCN5, PCAFMetabolic regulation, oxidative stress responseMetabolic disorders, cancer
MYSTTip60, MOZDNA repair, apoptosisLeukemias, breast cancer
p300/CBPp300, CBPTranscriptional co-activation, cell cycle controlHematologic malignancies, solid tumors

Role of p300/CBP HAT Family in Oncogenesis and Disease Pathogenesis

The p300 and CBP paralogs (collectively p300/CBP) are ubiquitously expressed transcriptional co-activators with intrinsic HAT activity. They serve as signaling hubs, interacting with >400 transcription factors (e.g., p53, NF-κB) and acetylating both histone (H3K18, H3K27) and non-histone substrates (e.g., STAT3, HIF-1α) [1] [4] [10]. In oncology, p300/CBP drive oncogenesis through:

  • Genome-Wide Epigenetic Reprogramming: Hyperacetylation of oncogene promoters (e.g., MYC, BCL2) enhances their transcription.
  • Non-Histone Substrate Acetylation: Stabilizing oncoproteins like β-catenin and enhancing transcription factor DNA-binding affinity [4] [10].
  • Chromosomal Translocations: In hematologic malignancies, CBP/p300 fusions with MLL, MOZ, or MORF generate hyperactive HAT complexes that dysregulate hematopoietic differentiation [10].

p300/CBP are overexpressed or hyperactivated in diverse cancers, including lymphoma, neuroblastoma, and prostate carcinoma. Their inhibition induces tumor-suppressor reactivation (e.g., p53) and downregulates oncogenic networks, positioning p300/CBP as high-value therapeutic targets [1] [4].

Table 2: Oncogenic Mechanisms of p300/CBP in Select Cancers

Cancer Typep300/CBP AlterationKey Acetylated TargetsFunctional Outcome
NeuroblastomaOverexpressionH3K27, H4K8Enhanced proliferation, evasion of apoptosis
LeukemiaChromosomal translocationMOZ, MLLBlocked differentiation, self-renewal promotion
Prostate CancerAmplificationAR, FOXO1Androgen signaling hyperactivation, therapy resistance

PU141 as a Selective p300/CBP Inhibitor: Discovery and Structural Classification

PU141 (CAS 168334-34-7) is a synthetically derived pyridoisothiazolone identified through virtual screening and biochemical validation targeting HAT domains. Its chemical structure comprises a tricyclic core featuring a pyridine ring fused to an isothiazolone moiety, linked to a 3-(trifluoromethyl)phenyl group via a methylene bridge. This architecture confers selectivity for p300/CBP over other HATs [1] [3] [4].

Mechanism of Action:

PU141 irreversibly inhibits p300/CBP by covalent modification of a conserved cysteine residue (Cys1438 in p300) within the catalytic HAT domain. This interaction disrupts acetyl-CoA binding, suppressing substrate acetylation [3] [4]. Unlike broad-spectrum HAT inhibitors (e.g., garcinol), PU141 demonstrates exceptional selectivity:

  • >100-fold selectivity for p300/CBP over PCAF, GCN5, and MYST family HATs [1] [4].
  • Minimal inhibition of cysteine proteases (e.g., caspases, deubiquitinases), reducing off-target risks [4].

Discovery and Optimization:

PU141 emerged from structure-activity relationship (SAR) studies of pyridoisothiazolone scaffolds. The N-benzyl derivative (PU141) exhibited superior p300/CBP selectivity compared to the N-phenyl analog PU139 (a pan-HAT inhibitor), attributable to steric constraints limiting access to smaller HAT active sites [3] [4].

Table 3: In Vitro Antiproliferative Activity of PU141 Across Cancer Cell Lines

Cell LineTumor OriginPU141 GI₅₀ (μM)Reference
SK-N-SHNeuroblastoma0.48 [1]
HL-60Acute myeloid leukemia4.12 [1]
MCF7Breast adenocarcinoma30.2 [5]
LNCaPProstate carcinoma36.9 [5]

Key Pharmacodynamic Effects:

  • Histone Hypoacetylation: Reduces H3K14ac and H4K8ac levels by >60% at 25 μM in SK-N-SH neuroblastoma and HCT116 colon carcinoma cells [1] [5].
  • Synergy with HDAC Inhibitors: Potentiates the hyperacetylation induced by SAHA (vorinostat), resetting aberrant epigenetic landscapes [1].
  • In Vivo Efficacy: At 25 mg/kg (intraperitoneal, daily for 24 days), PU141 reduces neuroblastoma xenograft volumes by 19% in murine models, correlating with decreased tumor H3K18ac levels [1] [4] [5].

PU141 represents a structurally and mechanistically distinct class of epigenetic modulators, providing a chemical probe for dissecting p300/CBP-dependent oncogenesis and a lead compound for therapeutic development.

Properties

CAS Number

168334-34-7

Product Name

PU141

IUPAC Name

2-[[4-(Trifluoromethyl)phenyl]methyl]isothiazolo[5,4-b]pyridin-3(2H)-one

Molecular Formula

C14H9F3N2OS

Molecular Weight

310.2942

InChI

InChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2

InChI Key

UQVNCGIZTSUQOC-UHFFFAOYSA-N

SMILES

O=C1N(CC2=CC=C(C(F)(F)F)C=C2)SC3=NC=CC=C31

Solubility

Soluble in DMSO

Synonyms

PU 141; PU-141; PU141

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.